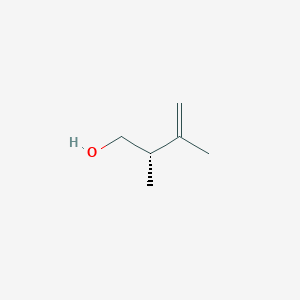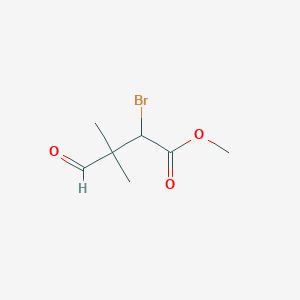
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate is an organic compound with the molecular formula C7H11BrO3. It is a brominated ester that features a ketone group, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and fine chemicals due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate can be synthesized through the alkylation of methyl 4-chloro-3-oxobutanoate with brominating agents such as 1,2-dibromoethane . The reaction typically involves the use of a base like sodium ethoxide to generate the enolate ion, which then undergoes nucleophilic substitution with the brominating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.
Reduction: The ketone group can be reduced to an alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide and other alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted esters.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the preparation of biologically active compounds.
Medicine: The compound is a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of methyl 2-bromo-3,3-dimethyl-4-oxobutanoate involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The compound can undergo nucleophilic attack, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its role as an intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-chloro-3-oxobutanoate
- Methyl 2-bromo-3,3-dimethylbutanoate
- Methyl 2-chloro-3,3-dimethyl-4-oxobutanoate
Uniqueness
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate is unique due to its specific combination of functional groups, which makes it highly reactive and versatile in organic synthesis. Its bromine atom allows for easy nucleophilic substitution, while the ketone group provides additional reactivity for reduction and oxidation reactions .
Propiedades
Número CAS |
82884-45-5 |
|---|---|
Fórmula molecular |
C7H11BrO3 |
Peso molecular |
223.06 g/mol |
Nombre IUPAC |
methyl 2-bromo-3,3-dimethyl-4-oxobutanoate |
InChI |
InChI=1S/C7H11BrO3/c1-7(2,4-9)5(8)6(10)11-3/h4-5H,1-3H3 |
Clave InChI |
LSIBYMJIDUORAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=O)C(C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)
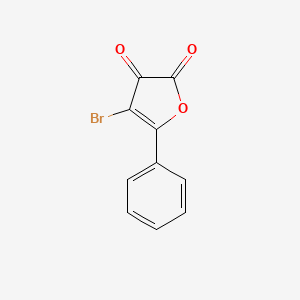

![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)
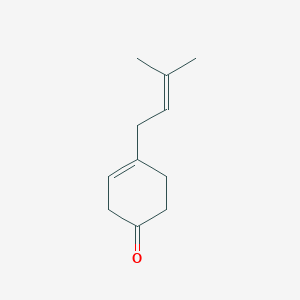
![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)

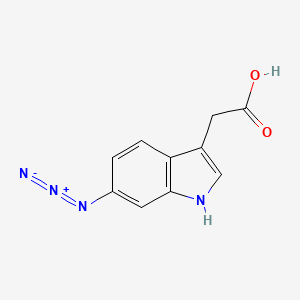
![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
